molecular formula C11H13ClO3 B13978447 Benzoic acid, 3-chloro-2-ethoxy-, ethyl ester CAS No. 869088-28-8

Benzoic acid, 3-chloro-2-ethoxy-, ethyl ester

Cat. No.: B13978447
CAS No.: 869088-28-8
M. Wt: 228.67 g/mol
InChI Key: SUFLAWQQNLCGFU-UHFFFAOYSA-N
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Description

Benzoic acid, 3-chloro-2-ethoxy-, ethyl ester is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl ester group, and the benzene ring is substituted with a chlorine atom and an ethoxy group. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-chloro-2-ethoxy-, ethyl ester can be achieved through esterification reactions. One common method involves the reaction of 3-chloro-2-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Scientific Research Applications

Benzoic acid, 3-chloro-2-ethoxy-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: This compound may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of benzoic acid, 3-chloro-2-ethoxy-, ethyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

CAS No.

869088-28-8

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 3-chloro-2-ethoxybenzoate

InChI

InChI=1S/C11H13ClO3/c1-3-14-10-8(11(13)15-4-2)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3

InChI Key

SUFLAWQQNLCGFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1Cl)C(=O)OCC

Origin of Product

United States

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